1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole
Description
Properties
IUPAC Name |
1-ethyl-4-iodo-5-methyl-3-nitropyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8IN3O2/c1-3-9-4(2)5(7)6(8-9)10(11)12/h3H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRLBFWFNQSSWTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)[N+](=O)[O-])I)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8IN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101253245 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1354705-45-5 | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1354705-45-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole, 1-ethyl-4-iodo-5-methyl-3-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101253245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents . This process typically requires the use of catalysts and specific reaction conditions to ensure regioselectivity and yield optimization. Industrial production methods may involve multicomponent reactions, dipolar cycloadditions, and cyclocondensation reactions . These methods are designed to be scalable and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The ethyl and methyl groups can be modified through electrophilic or nucleophilic substitution reactions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: It is used in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the iodine atom can form halogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Properties
The table below compares substituent patterns and key features of structurally analogous pyrazoles:
Key Observations :
- Iodine vs. Other Halogens/Substituents : The iodine atom in the target compound increases molecular weight and polarizability compared to chlorine or trifluoromethyl groups. This may enhance intermolecular interactions (e.g., halogen bonding) in crystal packing or ligand-receptor binding .
- Hybrid Structures : Triazole-pyrazole hybrids (e.g., 21ec) prioritize heterocyclic diversity over halogenation, leading to different biological or material applications .
Physicochemical and Structural Properties
- Crystallography and Stability : The iodine atom in the target compound may influence crystal packing via halogen bonding, as seen in halogenated pyridines (). In contrast, trifluoromethyl groups (52b) enhance thermal stability and hydrophobicity .
- Electron Delocalization : The nitro group at position 3 in the target compound likely participates in resonance with the pyrazole ring, similar to nitro-substituted triazoles () .
Biological Activity
1-Ethyl-4-iodo-5-methyl-3-nitro-1H-pyrazole is a heterocyclic compound belonging to the pyrazole family, characterized by its unique substitution pattern. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 281.05 g/mol. Its structure includes an ethyl group at the 1-position, an iodine atom at the 4-position, a methyl group at the 5-position, and a nitro group at the 3-position. This specific arrangement contributes to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 281.05 g/mol |
| CAS Number | 1354705-45-5 |
The biological activity of this compound is primarily attributed to its interactions with biological macromolecules. The nitro group can undergo redox reactions, while the iodine atom can form halogen bonds with proteins and enzymes, potentially modulating their activity. These interactions may lead to various biological effects, including enzyme inhibition and receptor binding.
Key Mechanisms:
- Redox Reactions: The nitro group can be reduced under specific conditions, which may alter the compound's biological activity.
- Halogen Bonding: The iodine atom's ability to form halogen bonds can enhance binding affinity to target proteins.
Biological Activity
Research indicates that this compound exhibits promising biological activities:
- Enzyme Inhibition: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, which may have implications for drug development.
- Antimicrobial Activity: Preliminary investigations suggest potential antimicrobial properties against certain bacterial strains.
- Cytotoxicity: Research indicates that it may exhibit cytotoxic effects on cancer cell lines, making it a candidate for further investigation in cancer therapy.
Study on Enzyme Inhibition
A recent study evaluated the enzyme inhibitory effects of various pyrazole derivatives, including this compound. The results demonstrated significant inhibition of target enzymes involved in inflammatory pathways, suggesting potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity Assessment
In another study, the antimicrobial efficacy of this compound was tested against Gram-positive and Gram-negative bacteria. The findings indicated moderate antibacterial activity, warranting further exploration into its mechanism and potential as an antimicrobial agent.
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Cyclocondensation Reactions: Utilizing hydrazines with appropriate carbonyl compounds.
- Nucleophilic Substitution Reactions: Modifying the iodine atom or other substituents to enhance biological activity.
These synthetic routes allow for the exploration of structure–activity relationships (SAR) to optimize the compound's efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
